molecular formula C17H23NO4 B13357045 Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate

Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate

Cat. No.: B13357045
M. Wt: 305.4 g/mol
InChI Key: SYSGISWTBLIKFO-PBFPGSCMSA-N
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Description

Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[320]hept-3-en-6-yl)malonate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate typically involves multiple steps. One common method includes the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form 1,7-cycloheptadiene-2,3-dione. This intermediate is then subjected to hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemoenzymatic processes. For instance, the enzymatic resolution of racemic mixtures using specific lipases can achieve high enantiomeric excesses, making the process efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate is unique due to its specific bicyclic structure and the presence of both cyano and malonate functional groups. This combination of features gives it distinct chemical reactivity and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

diethyl 2-[(1R,5S,6R)-6-cyano-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]propanedioate

InChI

InChI=1S/C17H23NO4/c1-4-11-7-12-9-17(10-18,13(12)8-11)14(15(19)21-5-2)16(20)22-6-3/h8,12-14H,4-7,9H2,1-3H3/t12-,13-,17-/m1/s1

InChI Key

SYSGISWTBLIKFO-PBFPGSCMSA-N

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@]2(C#N)C(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCC1=CC2C(C1)CC2(C#N)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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